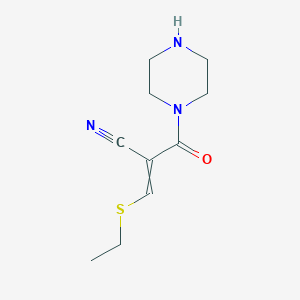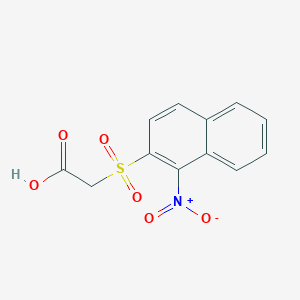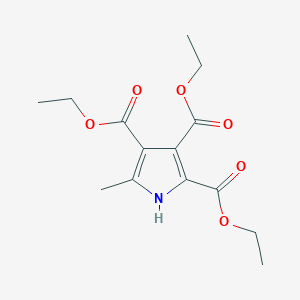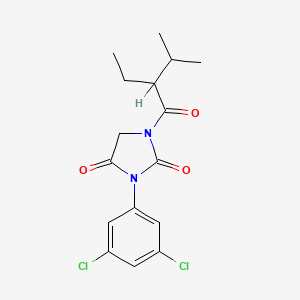![molecular formula C15H16ClN3O3S B14365974 N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide CAS No. 90233-72-0](/img/structure/B14365974.png)
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a chlorophenyl group and a dimethylsulfamoyl moiety suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 3-aminobenzamide.
Reaction with Dimethylsulfamoyl Chloride: The 3-chloroaniline is reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form the intermediate dimethylsulfamoyl derivative.
Coupling Reaction: The intermediate is then coupled with 3-aminobenzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in bacterial cell wall synthesis or inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity or receptor binding, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- N-(3-Bromophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- N-(3-Chlorophenyl)-3-[(methylsulfamoyl)amino]benzamide
Uniqueness
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
90233-72-0 |
|---|---|
Fórmula molecular |
C15H16ClN3O3S |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)18-14-8-3-5-11(9-14)15(20)17-13-7-4-6-12(16)10-13/h3-10,18H,1-2H3,(H,17,20) |
Clave InChI |
DHHOWGDYJGREOI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)

![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)

